molecular formula C21H20Cl2N4O4 B10942535 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10942535
M. Wt: 463.3 g/mol
InChI Key: ZHXMOSVMIRBJEC-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dichlorophenoxyacetic acid, which is then reacted with benzyl chloride to form the 2,4-dichlorophenoxybenzyl chloride. This intermediate is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzamides.

Scientific Research Applications

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H20Cl2N4O4

Molecular Weight

463.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H20Cl2N4O4/c1-13-20(27(29)30)14(2)26(25-13)10-9-24-21(28)16-5-3-15(4-6-16)12-31-19-8-7-17(22)11-18(19)23/h3-8,11H,9-10,12H2,1-2H3,(H,24,28)

InChI Key

ZHXMOSVMIRBJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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